

# Zuranolone Phase 3 Clinical Trial Outcomes: A Comparative Post-Hoc Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers, scientists, and drug development professionals comparing **Zuranolone**'s performance with alternative treatments for Major Depressive Disorder and Postpartum Depression, supported by experimental data from Phase 3 clinical trials.

This guide provides a comprehensive post-hoc analysis of the Phase 3 clinical trial outcomes for **Zuranolone** in the treatment of Major Depressive Disorder (MDD) and Postpartum Depression (PPD). It offers a comparative perspective by presenting data alongside alternative therapeutic options, namely Brexanolone for PPD and select Selective Serotonin Reuptake Inhibitors (SSRIs) for MDD. The information is structured to facilitate a clear understanding of the experimental designs, quantitative outcomes, and underlying mechanisms of action.

# I. Data Presentation: Comparative Efficacy in MDD and PPD

The following tables summarize the key efficacy data from the **Zuranolone** Phase 3 clinical trials and comparator studies. The primary measure of efficacy in these trials was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score, a widely used clinician-administered assessment of depression severity. The Montgomery-Åsberg Depression Rating Scale (MADRS) was often a key secondary endpoint.

### **Major Depressive Disorder (MDD)**



| Trial                                         | Drug<br>Regimen              | N     | Baseline<br>HAMD-17<br>(Mean) | Change<br>from<br>Baseline<br>in HAMD-<br>17 at<br>Primary<br>Endpoint | Placebo-<br>Adjusted<br>Difference<br>(P-value)      | Primary<br>Endpoint                      |
|-----------------------------------------------|------------------------------|-------|-------------------------------|------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------|
| WATERFA<br>LL                                 | Zuranolone<br>50 mg          | 268   | 26.8                          | -14.1[1][2]<br>[3][4][5]                                               | -1.7<br>(p=0.0141)<br>[1][3][4]                      | Day 15[1]<br>[2][3][4][6]                |
| Placebo                                       | 269                          | 26.9  | -12.3[1][2]<br>[3]            |                                                                        |                                                      |                                          |
| CORAL                                         | Zuranolone<br>50 mg +<br>ADT | 210   | ~26.7                         | -8.9[7][8][9]<br>[10]                                                  | -1.9<br>(p=0.0004)<br>[7][8][9]                      | Day 3[5][6]<br>[7][8][9][10]<br>[11][12] |
| Placebo +<br>ADT                              | 215                          | ~26.7 | -7.0[7][8][9]<br>[10]         |                                                                        |                                                      |                                          |
| MOUNTAI<br>N                                  | Zuranolone<br>30 mg          | 194   | ≥22                           | -12.5[13]<br>[14]                                                      | -1.4<br>(p=0.116)<br>[13][14]                        | Day 15[13]<br>[14][15]                   |
| Placebo                                       | 193                          | ≥22   | -11.1[13]<br>[14]             |                                                                        |                                                      |                                          |
| Vilazodone<br>Phase 3                         | Vilazodone<br>40 mg          | -     | -                             | -18.9                                                                  | Statistically significant vs. placebo (p<0.0001) [9] | Week 8[9]<br>[16][17]                    |
| Placebo                                       | -                            | -     | -7.4[9]                       |                                                                        |                                                      |                                          |
| Escitalopra<br>m vs.<br>SSRIs/Venl<br>afaxine | Escitalopra<br>m             | 1345  | -                             | Statistically<br>superior to<br>convention<br>al SSRIs in              | 1.22 point<br>difference<br>vs. SSRIs                | End of<br>study<br>(most were            |



## Validation & Comparative

Check Availability & Pricing

| mean   | (p<0.001) | 8 weeks) |  |
|--------|-----------|----------|--|
| MADRS  | [18]      | [18]     |  |
| change |           |          |  |
|        |           |          |  |

al SSRIs

Convention

**ADT: Antidepressant Therapy** 

1102

## **Postpartum Depression (PPD)**



| Trial                                        | Drug<br>Regimen                | N       | Baseline<br>HAMD-17<br>(Mean) | Change<br>from<br>Baseline<br>in HAMD-<br>17 at<br>Primary<br>Endpoint | Placebo-<br>Adjusted<br>Difference<br>(P-value) | Primary<br>Endpoint                             |
|----------------------------------------------|--------------------------------|---------|-------------------------------|------------------------------------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| SKYLARK                                      | Zuranolone<br>50 mg            | 98      | ≥26[19][20]                   | -15.6[20]                                                              | -4.0<br>(p=0.0007)<br>[20][21]                  | Day 15[19]<br>[20]                              |
| Placebo                                      | 97                             | ≥26[20] | -11.6[20]<br>[21]             |                                                                        |                                                 |                                                 |
| ROBIN                                        | Zuranolone<br>30 mg            | 76      | ≥26                           | Statistically significant improveme nt vs. placebo                     | -                                               | Day 15[3]                                       |
| Placebo                                      | 77                             | ≥26     |                               |                                                                        |                                                 |                                                 |
| Brexanolon<br>e Study 1<br>(Severe<br>PPD)   | Brexanolon<br>e 90<br>μg/kg/hr | 45      | >25                           | -17.7[22]<br>[23]                                                      | -3.7                                            | 60<br>hours[20]<br>[22][23][24]<br>[25][26][27] |
| Brexanolon<br>e 60<br>μg/kg/hr               | 47                             | >25     | -19.9[22]<br>[23]             | -5.9<br>(p<0.05)<br>[22][23]                                           |                                                 |                                                 |
| Placebo                                      | 46                             | >25     | -14.0[22]<br>[23][27]         |                                                                        |                                                 |                                                 |
| Brexanolon<br>e Study 2<br>(Moderate<br>PPD) | Brexanolon<br>e 90<br>μg/kg/hr | 54      | 20-25                         | -14.6[23]                                                              | -2.5<br>(p<0.05)<br>[23]                        | 60<br>hours[20]<br>[22][23][24]<br>[25][26][27] |
| Placebo                                      | 54                             | 20-25   | -12.1[23]                     |                                                                        |                                                 |                                                 |



# II. Experimental Protocols Zuranolone Phase 3 Program (MDD & PPD)

The **Zuranolone** Phase 3 program for MDD (LANDSCAPE program) and PPD (NEST program) consisted of several randomized, double-blind, placebo-controlled trials.

- Study Designs:
  - WATERFALL (MDD): This study evaluated the efficacy and safety of **Zuranolone** 50 mg in adults with MDD.[4][5][6][15] Patients were randomized to receive **Zuranolone** 50 mg or placebo once nightly for 14 days.[4][6] The primary endpoint was the change from baseline in the HAMD-17 total score at Day 15.[4][6]
  - CORAL (MDD): This trial assessed **Zuranolone** 50 mg co-initiated with a standard-of-care antidepressant (ADT) versus placebo plus ADT in adults with MDD.[6][7][8][9][12] Patients received either **Zuranolone** or placebo for 14 days alongside an open-label ADT, which was continued for an additional 28 days.[6][7][8][9][12] The primary endpoint was the change from baseline in HAMD-17 total score at Day 3.[5][6][7][8][9][11][12]
  - MOUNTAIN (MDD): This study enrolled adult outpatients with MDD and randomized them to receive **Zuranolone** 20 mg, 30 mg, or placebo for 14 days.[7][13][14][15] This was followed by an observation period up to day 42 and an extended follow-up to day 182.[7] [13][14][15] The primary endpoint was the change from baseline in HAMD-17 at Day 15.[7] [13][14][15]
  - SKYLARK (PPD): This trial evaluated **Zuranolone** 50 mg compared to placebo in women with severe PPD.[20][21][28][29] Participants were randomized to receive a 14-day course of once-daily oral **Zuranolone** or placebo and were followed for 45 days.[20][30] The primary endpoint was the change from baseline in HAMD-17 total score at Day 15.[20]
- Inclusion Criteria (General):
  - MDD Trials: Adult patients (typically 18-64 years) diagnosed with MDD according to DSM-5 criteria, with a baseline HAMD-17 score indicating at least moderate to severe depression (e.g., ≥22 or ≥24).[2][5][7][13][14][15][31]



PPD Trials: Women aged 18-45 years, within 6 months postpartum, who experienced a
major depressive episode that began in the third trimester or within four weeks of delivery,
with a baseline HAMD-17 score of ≥26, indicating severe depression.[3][20][21][30]

#### Outcome Measures:

- Primary: Change from baseline in HAMD-17 total score at the specified primary endpoint (Day 3 or Day 15).
- Secondary: Included changes from baseline in MADRS and Hamilton Anxiety Rating Scale (HAM-A) scores, as well as rates of response (≥50% reduction in HAMD-17) and remission (HAMD-17 score ≤7).

### **Brexanolone Phase 3 Program (PPD)**

The Phase 3 program for Brexanolone in PPD consisted of two multicenter, randomized, double-blind, placebo-controlled trials.

#### • Study Design:

- Two separate studies were conducted for severe PPD (HAMD-17 ≥26) and moderate PPD (HAMD-17 20-25).[20][23][26]
- Participants received a single 60-hour intravenous infusion of Brexanolone or placebo.[25]
   [26] In the severe PPD study, two different doses of Brexanolone were evaluated (60 μg/kg/hr and 90 μg/kg/hr).[20][23]
- The primary efficacy endpoint was the change from baseline in the HAMD-17 total score at 60 hours.[25]

#### Inclusion Criteria:

- Women aged 18-45 years who were less than 6 months postpartum and had a major depressive episode that started no earlier than the third trimester and no later than four weeks after delivery.[20][23]
- Exclusion criteria included a history of schizophrenia, bipolar disorder, or schizoaffective disorder.[20][23]



### SSRI Phase 3 Trials (MDD)

- Vilazodone: A prospective, multicenter, randomized, comparative study over eight weeks evaluated Vilazodone (10-40mg/day) against Escitalopram (10-40 mg/day) and placebo in adults with MDD.[9] The primary efficacy assessment was the change in HAMD-17 score.[9]
- Escitalopram: Numerous trials have established the efficacy of Escitalopram. A metaanalysis of ten studies compared Escitalopram to conventional SSRIs and venlafaxine XR, with the primary outcome being the mean change in MADRS total score.[18]

## III. Signaling Pathways and Experimental Workflows Zuranolone's Mechanism of Action

**Zuranolone** is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[1][14][24][32][33] Its mechanism is distinct from traditional antidepressants that primarily target monoaminergic systems.[24][33] By binding to a site on the GABA-A receptor different from the GABA binding site, **Zuranolone** enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[24][32] This potentiation of GABAergic signaling leads to increased neuronal inhibition, which is thought to rapidly rebalance the dysregulated neural circuits implicated in depression.[2][24][32] **Zuranolone** modulates both synaptic and extrasynaptic GABA-A receptors, contributing to both phasic and tonic inhibition.[1][32]





Click to download full resolution via product page

**Zuranolone**'s positive allosteric modulation of the GABA-A receptor.

#### **Clinical Trial Workflow**

The typical workflow for the **Zuranolone** Phase 3 trials involved several key stages, from patient screening to follow-up, ensuring a rigorous evaluation of the drug's efficacy and safety.





Click to download full resolution via product page

A generalized workflow for the **Zuranolone** Phase 3 clinical trials.

# Logical Relationship: Post-Hoc Analysis of the MOUNTAIN Study

A post-hoc analysis of the MOUNTAIN study was conducted to explore the efficacy of **Zuranolone** 30 mg in specific patient subgroups, as the primary endpoint was not met in the



overall population.[13][14] This analysis revealed a statistically significant improvement in depressive symptoms in patients with more severe disease or with measurable plasma concentrations of the drug.[13][14]



Click to download full resolution via product page

Logical flow of the post-hoc analysis of the MOUNTAIN study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Validation & Comparative





- 1. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Effect of Zuranolone vs Placebo in Postpartum Depression: A Randomized Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sage Therapeutics and Biogen Announce Positive Pivotal [globenewswire.com]
- 5. pmlive.com [pmlive.com]
- 6. Efficacy and safety of zuranolone co-initiated with an antidepressant in adults with major depressive disorder: results from the phase 3 CORAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. A Phase 3, Double-Blind, Randomized, Placebo-Controlled Study of Vilazodone in Adolescents with Major Depressive Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase III Prospective Active and Placebo-Controlled Randomized Trial of Vilazodone in the Treatment of Major Depressive Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Novel Therapeutic Approaches for Depressive Disorders: The Role of Allopregnanolone Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biogen Receives Health Canada Authorization for ZURZUVAE™ (zuranolone), the First and Only Treatment Indicated for Adults with Postpartum Depression in Canada BioSpace [biospace.com]
- 15. Zuranolone in Major Depressive Disorder: Results From MOUNTAIN-A Phase 3, Multicenter, Double-Blind, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase III Prospective Active and Placebo-Controlled Randomized Trial of Vilazodone in the Treatment of Major Depressive Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatrist.com [psychiatrist.com]
- 18. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis -PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 19. Divergent Transcriptomic Effects of Allopregnanolone in Postpartum Depression PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. womensmentalhealth.org [womensmentalhealth.org]
- 22. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins PMC [pmc.ncbi.nlm.nih.gov]
- 23. womensmentalhealth.org [womensmentalhealth.org]
- 24. What is the mechanism of Zuranolone? [synapse.patsnap.com]
- 25. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 26. psychiatryonline.org [psychiatryonline.org]
- 27. medscape.com [medscape.com]
- 28. feinstein.northwell.edu [feinstein.northwell.edu]
- 29. medical.sagerx.com [medical.sagerx.com]
- 30. Current Developments in the Treatment of Postpartum Depression: Zuranolone PMC [pmc.ncbi.nlm.nih.gov]
- 31. psychiatryonline.org [psychiatryonline.org]
- 32. Zuranolone, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 33. Mechanism of Action | ZURZUVAE® (zuranolone) C-IV [zurzuvaehcp.com]
- To cite this document: BenchChem. [Zuranolone Phase 3 Clinical Trial Outcomes: A Comparative Post-Hoc Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405386#post-hoc-analysis-of-zuranolone-phase-3-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com